3-Methoxy-4-methylphenylboronic acid CAS number
3-Methoxy-4-methylphenylboronic acid CAS number
An In-Depth Technical Guide to 3-Methoxy-4-methylphenylboronic acid
Introduction
3-Methoxy-4-methylphenylboronic acid, identified by the CAS number 917757-15-4 , is a specialized organoboron compound that has garnered significant attention in the fields of organic synthesis and medicinal chemistry.[1][2] As a member of the arylboronic acid family, its primary utility lies in its role as a versatile coupling partner in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction.[1] This reaction is a cornerstone of modern synthetic chemistry, enabling the efficient construction of carbon-carbon bonds to create complex molecular architectures. The unique substitution pattern of a methoxy and a methyl group on the phenyl ring imparts specific electronic and steric properties to the molecule, influencing its reactivity and making it a valuable building block for a range of applications, from the synthesis of pharmaceutical intermediates to the development of advanced materials.[][4]
Physicochemical Properties
The physical and chemical properties of 3-Methoxy-4-methylphenylboronic acid are crucial for its handling, storage, and application in chemical reactions. A summary of its key properties is presented below.
| Property | Value | Source(s) |
| CAS Number | 917757-15-4 | [2][5] |
| Molecular Formula | C8H11BO3 | [1][2] |
| Molecular Weight | 165.98 g/mol | [1][5] |
| Melting Point | 192-194 °C | [1][5] |
| Boiling Point | 318.3 ± 52.0 °C (Predicted) | [1][5] |
| Density | 1.14 ± 0.1 g/cm³ (Predicted) | [1] |
| Solubility | Slightly soluble in water | [1] |
| IUPAC Name | 3-methoxy-4-methylphenylboronic acid | [5] |
| Synonyms | 3-Methoxy-4-methylbenzeneboronic acid | [1] |
Synthesis and Handling
General Synthetic Route for Arylboronic Acids
While the precise industrial synthesis of 3-Methoxy-4-methylphenylboronic acid is proprietary, a common and illustrative laboratory-scale synthesis for arylboronic acids involves the reaction of an aryl Grignard or organolithium reagent with a trialkyl borate, followed by acidic hydrolysis. The following is a representative protocol adapted from the synthesis of a similar compound, 3-methoxyphenylboronic acid.[6]
Experimental Protocol: Synthesis of an Arylboronic Acid
-
Formation of the Organolithium Reagent: Dissolve the corresponding aryl bromide (e.g., 4-bromo-2-methylanisole) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon). Cool the solution to -78 °C using a dry ice/acetone bath.
-
Lithiation: Slowly add a solution of n-butyllithium in hexanes dropwise to the cooled solution, ensuring the internal temperature does not exceed -60 °C.[6] Stir the reaction mixture at this temperature for 1-2 hours.
-
Borylation: Add trimethyl borate or triisopropyl borate dropwise to the reaction mixture, again maintaining a low temperature (-78 °C).[6] The borate ester acts as an electrophile, reacting with the nucleophilic organolithium species.
-
Warming and Hydrolysis: After the addition is complete, allow the reaction mixture to slowly warm to room temperature over several hours. Then, add a dilute aqueous acid solution (e.g., 1 M HCl) to hydrolyze the resulting boronate ester to the desired boronic acid.[6]
-
Workup and Isolation: Extract the aqueous layer with an organic solvent such as diethyl ether or ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate or sodium sulfate, and filter.
-
Purification: Remove the solvent under reduced pressure using a rotary evaporator. The crude product can then be purified by recrystallization or column chromatography to yield the pure arylboronic acid.
Caption: A generalized workflow for the synthesis of arylboronic acids.
Handling and Storage
Proper handling and storage are essential to maintain the integrity of 3-Methoxy-4-methylphenylboronic acid and to ensure laboratory safety.
-
Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated area or a fume hood.[7] Wear appropriate PPE, including safety goggles or a face shield, chemical-resistant gloves, and a lab coat.[7][8]
-
Handling Precautions: Avoid breathing dust, fumes, or vapors.[7][8] Prevent contact with skin and eyes.[8] Wash hands thoroughly after handling.[7]
-
Storage Conditions: Store in a tightly sealed container in a cool, dry place, away from incompatible materials such as strong oxidizing agents and strong acids.[9][10] For long-term stability, refrigeration is often recommended.[7][8]
Core Application: The Suzuki-Miyaura Cross-Coupling Reaction
The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for the formation of C-C bonds, particularly for synthesizing biaryl compounds.[11][12] 3-Methoxy-4-methylphenylboronic acid serves as a key reactant in this process, providing the aryl moiety to be coupled with another organic molecule, typically an aryl or vinyl halide or triflate.
The reaction is catalyzed by a palladium(0) complex and requires a base to activate the boronic acid for transmetalation. The catalytic cycle involves three main steps: oxidative addition, transmetalation, and reductive elimination.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol: Representative Suzuki-Miyaura Coupling
-
Reaction Setup: To a reaction vessel, add the aryl halide (1.0 eq), 3-Methoxy-4-methylphenylboronic acid (1.1-1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%), and a suitable solvent (e.g., toluene, DME, or a mixture with water).
-
Addition of Base: Add an aqueous solution of a base, such as sodium carbonate (Na₂CO₃) or potassium carbonate (K₂CO₃) (2.0-3.0 eq). The base is crucial for the formation of the boronate species, which facilitates transmetalation.
-
Reaction Conditions: Heat the mixture with stirring under an inert atmosphere. Reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Workup: Upon completion, cool the reaction to room temperature and dilute with water. Extract the product with an organic solvent.
-
Purification: Wash the combined organic layers with brine, dry over an anhydrous drying agent, and concentrate in vacuo. Purify the residue by column chromatography on silica gel to obtain the desired biaryl product.
Further Applications and Research
Beyond its foundational role in Suzuki couplings, 3-Methoxy-4-methylphenylboronic acid is a valuable intermediate in several areas of research and development:
-
Drug Discovery: This compound and its derivatives are used in the synthesis of complex organic molecules that are evaluated for biological activity. Boron-containing compounds themselves are an area of interest, and this reagent can be used to incorporate the boronic acid moiety into larger molecules. Some research suggests its utility in designing enzyme inhibitors for potential treatments of cancer and inflammatory diseases.[][4]
-
Materials Science: Arylboronic acids are used to synthesize conjugated polymers and other organic materials for electronic applications, such as organic light-emitting diodes (OLEDs). The specific electronic properties conferred by the methoxy and methyl substituents can be leveraged to tune the optical and electronic characteristics of these materials.[11]
Safety and Hazard Information
3-Methoxy-4-methylphenylboronic acid is classified as a hazardous substance and requires careful handling.
| Hazard Class | Hazard Statement |
| Acute Toxicity, Oral | H302: Harmful if swallowed.[2][7] |
| Skin Corrosion/Irritation | H315: Causes skin irritation.[2][8] |
| Serious Eye Damage/Irritation | H319: Causes serious eye irritation.[2][8] |
| Specific Target Organ Toxicity (Single Exposure) | H335: May cause respiratory irritation.[2][8] |
Precautionary Statements:
-
Prevention: P261 (Avoid breathing dust), P264 (Wash skin thoroughly after handling), P270 (Do not eat, drink or smoke when using this product), P280 (Wear protective gloves/eye protection).[7]
-
Response: P301+P312 (IF SWALLOWED: Call a POISON CENTER or doctor if you feel unwell), P302+P352 (IF ON SKIN: Wash with plenty of soap and water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[2][7]
-
Storage: P403+P233 (Store in a well-ventilated place. Keep container tightly closed), P405 (Store locked up).[7]
-
Disposal: P501 (Dispose of contents/container to an approved waste disposal plant).[7]
References
-
3-Methoxy-4-methylphenylboronic acid - ChemBK. Available from: [Link]
-
3-Methoxy-4-methylphenylboronic acid - Oakwood Chemical. Available from: [Link]
-
Suzuki Coupling - Organic Chemistry Portal. Available from: [Link]
-
(4-Hydroxy-3-methoxyphenyl)boronic acid | C7H9BO4 | CID 11557349 - PubChem. Available from: [Link]
-
Eco-Friendly Physical Activation Methods for Suzuki–Miyaura Reactions - MDPI. Available from: [Link]
- CN103951688A - Method for preparing 3,5-difluoro-4-methyl phenylboronic acid - Google Patents.
Sources
- 1. chembk.com [chembk.com]
- 2. 3-Methoxy-4-methylphenylboronic acid [oakwoodchemical.com]
- 4. chemimpex.com [chemimpex.com]
- 5. (3-Methoxy-4-methylphenyl)boronic acid | 917757-15-4 [sigmaaldrich.cn]
- 6. 3-Methoxyphenylboronic acid synthesis - chemicalbook [chemicalbook.com]
- 7. combi-blocks.com [combi-blocks.com]
- 8. fishersci.com [fishersci.com]
- 9. fishersci.com [fishersci.com]
- 10. tcichemicals.com [tcichemicals.com]
- 11. nbinno.com [nbinno.com]
- 12. tcichemicals.com [tcichemicals.com]
